

in vitro and in vivo stability of CNX-500

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Compound of Interest		
Compound Name:	CNX-500	
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An In-Depth Technical Guide to the Application and Handling of **CNX-500**, a Covalent Btk Probe

Introduction

CNX-500 is a specialized chemical probe designed for the pharmacodynamic assessment of Bruton's tyrosine kinase (Btk) inhibitors. It is not a therapeutic agent but a critical tool for researchers and drug development professionals in the study of B-cell mediated disorders. This guide provides a comprehensive overview of **CNX-500**, its mechanism of action, and its application in determining Btk occupancy, based on publicly available data.

CNX-500 is a conjugate molecule, consisting of the potent, covalent Btk inhibitor CC-292 chemically linked to biotin.[1][2][3] This unique structure allows it to bind covalently to the active site of Btk. The biotin tag then enables detection and quantification of the uninhibited Btk protein in a sample.

In Vitro Profile of CNX-500

The primary application of **CNX-500** is to serve as a probe in competitive binding assays to determine the occupancy of Btk by a test inhibitor. The efficacy of **CNX-500** itself is defined by its high affinity and covalent interaction with Btk.

Quantitative In Vitro Data for CNX-500



Parameter	Value	Target	Notes
IC50	0.5 nM	Bruton's tyrosine kinase (Btk)	Represents the concentration of CNX-500 required to inhibit 50% of Btk activity in vitro.[1][2][3][4][5]
Selectivity	Low inhibitory effects	EGFR, Syk, Lyn	Demonstrates selectivity for Btk over other kinases like epidermal growth factor receptor (EGFR) and upstream Src-family kinases.[1] [2][3]
Binding	Covalent	Btk	Forms a stable, covalent bond with a cysteine residue in the active site of Btk.[1][2]

Stability and Storage

While detailed kinetic stability data for **CNX-500** in various biological matrices (in vitro plasma, microsomal stability, etc.) and in vivo is not publicly available, information regarding its storage and the stability of samples for its intended assay has been reported.

Storage Recommendations for CNX-500

Format	Storage Temperature	Duration
Powder	-20°C	3 years[1]
Powder	4°C	2 years[1]
In DMSO	-80°C	6 months[2]
In DMSO	4°C	2 weeks[2]



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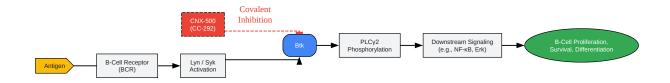
In Vitro and Ex Vivo Sample Stability for Btk Occupancy Assay

In the context of its application, the stability of the biological samples is crucial for accurate measurement of Btk occupancy.

Sample Type	Storage Temperature	Duration
Cell lysates / Spleen homogenates	-80°C	5 weeks[6][7]

Mechanism of Action and Signaling Pathway

CNX-500's mechanism is intrinsically linked to that of its active component, CC-292, which targets Btk. Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, survival, and differentiation.[4][6] By covalently binding to Btk, CC-292 (and therefore **CNX-500**) blocks this pathway.



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Caption: B-Cell Receptor (BCR) signaling pathway with Btk as a key mediator and the target of **CNX-500**.

Experimental Protocols

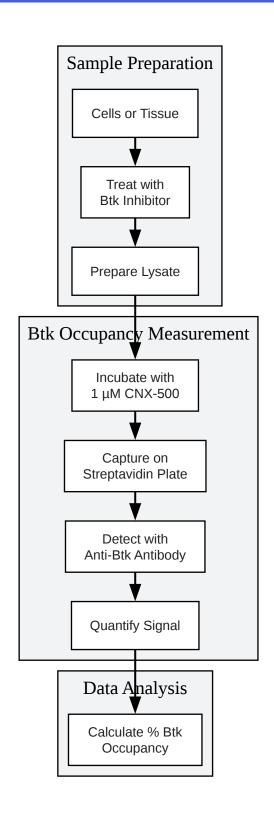
CNX-500 is primarily used in an ELISA-based competition assay to determine the amount of free, uninhibited Btk in a sample after treatment with a Btk inhibitor.[6][7]



Protocol for Btk Occupancy Assay

- 1. Sample Preparation:
- Collect cells (e.g., peripheral blood mononuclear cells, Ramos cells) or tissues (e.g., spleen).
 [7]
- Treat samples with the Btk inhibitor of interest (e.g., CC-292) at various concentrations and time points.
- Prepare cell or tissue lysates using an appropriate lysis buffer.
- 2. Incubation with CNX-500:
- Incubate the lysates with a saturating concentration of CNX-500 (e.g., 1 μM).[6][7]
- During this step, CNX-500 will covalently bind to any Btk that has not been occupied by the test inhibitor.
- 3. Capture and Detection:
- Transfer the lysate/CNX-500 mixture to a streptavidin-coated ELISA plate and incubate to allow the biotin on CNX-500 to bind to the streptavidin.[7][8]
- Wash the plate to remove unbound proteins.
- · Add a primary antibody specific for Btk.
- Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
- 4. Data Analysis:
- The amount of signal is proportional to the amount of **CNX-500**-bound Btk, which represents the unoccupied Btk in the original sample.
- Normalize the signal from treated samples to that of untreated control samples to calculate the percentage of Btk occupancy for the test inhibitor.





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Caption: Workflow for determining Btk occupancy using the CNX-500 probe-based ELISA.



Conclusion

CNX-500 is a valuable and highly specific tool for the pharmacodynamic analysis of Btk inhibitors. Its covalent binding mechanism and biotin tag allow for robust and quantitative measurement of target engagement both in vitro and in vivo. While comprehensive stability data for the molecule itself is not widely published, established protocols and sample handling procedures enable its reliable use in research and clinical development settings to correlate Btk occupancy with the pharmacological activity of Btk-targeting drugs.

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